molecular formula C19H18N2O3 B7718579 N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-methylbenzamide

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-methylbenzamide

Cat. No. B7718579
M. Wt: 322.4 g/mol
InChI Key: SRPLPMNEPXGVFD-UHFFFAOYSA-N
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Description

“N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-methylbenzamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, including the compound , have been found to exhibit significant antimalarial activity . They are used in the development of new drugs to combat malaria, a disease that continues to pose a significant global health challenge.

Anticancer Activity

Quinoline-based compounds have shown promise in the field of oncology . They have been found to exhibit anticancer activity, making them potential candidates for the development of new cancer therapies.

Antibacterial Activity

The antibacterial activity of quinoline derivatives has been well-documented . These compounds can inhibit the growth of various Gram-positive and Gram-negative bacterial species, making them useful in the treatment of a variety of bacterial infections.

Antifungal Activity

Quinoline derivatives have also been found to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anti-inflammatory and Analgesic Activities

Quinoline-based compounds have been found to exhibit anti-inflammatory and analgesic activities . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.

Cardiovascular Activity

Some quinoline derivatives have been found to exhibit cardiovascular activity . This suggests potential applications in the treatment of cardiovascular diseases.

Central Nervous System Activity

Quinoline derivatives have been found to exhibit activity in the central nervous system . This suggests potential applications in the treatment of neurological disorders.

Hypoglycemic Activity

Quinoline derivatives have been found to exhibit hypoglycemic activity . This suggests potential applications in the treatment of diabetes and other conditions characterized by high blood sugar levels.

Future Directions

The future directions in the study of quinoline derivatives likely involve the development of new synthetic routes and the exploration of their biological activities. Many new therapeutic agents have been developed by using quinoline nucleus . Hence, quinoline and its derivatives form an important class of heterocyclic compounds for the new drug development .

properties

IUPAC Name

2-methoxy-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(19(23)15-8-4-6-10-17(15)24-2)12-14-11-13-7-3-5-9-16(13)20-18(14)22/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPLPMNEPXGVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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